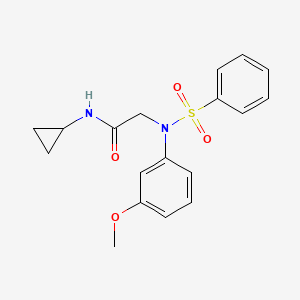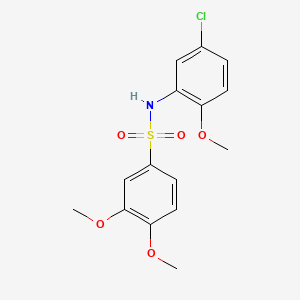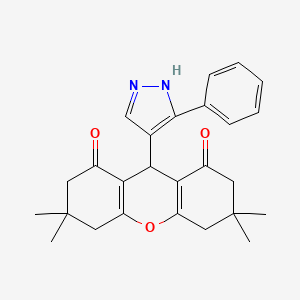
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
CPCCOEt is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt binds to the this compound receptor and prevents its activation by glutamate, which is the natural ligand of the receptor. This blockade of the this compound receptor results in the inhibition of various downstream signaling pathways, which ultimately leads to the neuroprotective, anticonvulsant, and analgesic effects of CPCCOEt.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the activity of various enzymes such as nitric oxide synthase and cyclooxygenase-2, which are involved in the inflammatory response. In addition, CPCCOEt has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCCOEt has several advantages for lab experiments. It is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptors. CPCCOEt is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of CPCCOEt in lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. In addition, CPCCOEt has poor blood-brain barrier penetration, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on CPCCOEt. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists that can overcome the limitations of CPCCOEt. In addition, further studies are needed to elucidate the exact mechanism of action of CPCCOEt and to identify the downstream signaling pathways that are involved in its neuroprotective, anticonvulsant, and analgesic effects.
Aplicaciones Científicas De Investigación
CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, it has been shown to have analgesic effects and can reduce pain in animal models of chronic pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(12-16)20(13-18(21)19-14-10-11-14)25(22,23)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAIHVPCKLAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![3-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3466215.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3466228.png)
![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)

![4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
